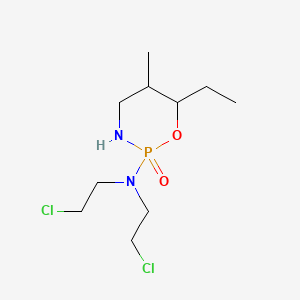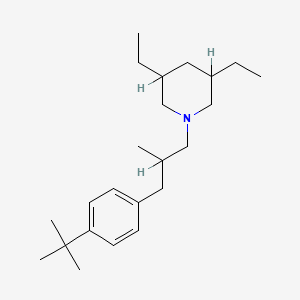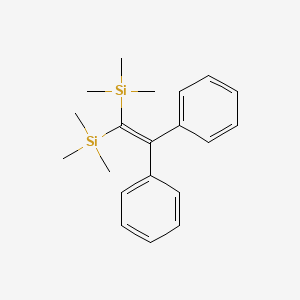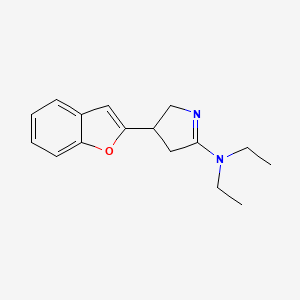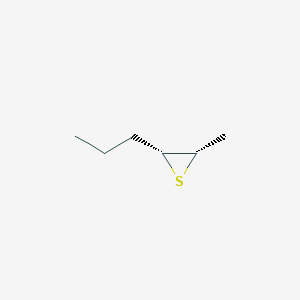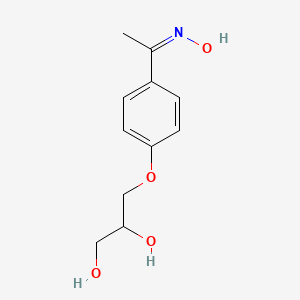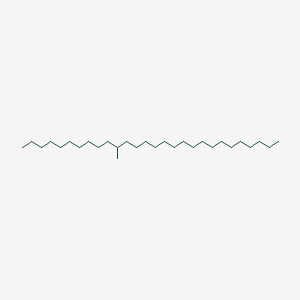
11-Methyloctacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60 and a molecular weight of 408.7867 g/mol . It is a branched alkane, specifically a methyl-substituted octacosane, which is a type of paraffin. This compound is found naturally in various biological sources and is often studied for its role in the cuticular waxes of insects and plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyloctacosane typically involves the alkylation of octacosane with a methyl group at the 11th carbon position. This can be achieved through various organic synthesis techniques, including the use of Grignard reagents or organolithium compounds .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. it can be produced in laboratories using controlled chemical reactions involving high-purity reagents and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Methyloctacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids under specific conditions.
Reduction: Reduction reactions are less common due to its saturated nature.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Halogenation: Halogens (Cl2, Br2) in the presence of UV light or a catalyst.
Major Products:
Oxidation: Alcohols, ketones, or carboxylic acids.
Halogenation: Haloalkanes.
Wissenschaftliche Forschungsanwendungen
11-Methyloctacosane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 11-Methyloctacosane in biological systems involves its role in the cuticular waxes of insects and plants. These waxes act as a barrier to prevent water loss and protect against environmental stressors. The molecular targets include the cuticle cells, where it integrates into the lipid layer, enhancing its protective properties .
Vergleich Mit ähnlichen Verbindungen
Octacosane: A straight-chain alkane with the formula C28H58.
2-Methyloctacosane: Another methyl-substituted octacosane but with the methyl group at the 2nd position.
Comparison:
Eigenschaften
CAS-Nummer |
77388-63-7 |
|---|---|
Molekularformel |
C29H60 |
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
11-methyloctacosane |
InChI |
InChI=1S/C29H60/c1-4-6-8-10-12-14-15-16-17-18-19-20-22-24-26-28-29(3)27-25-23-21-13-11-9-7-5-2/h29H,4-28H2,1-3H3 |
InChI-Schlüssel |
QCOWNEUAMDSCFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


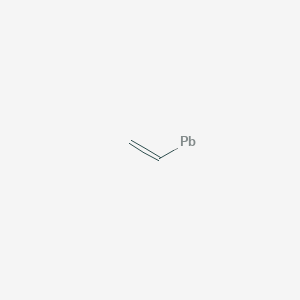
silane](/img/structure/B14446906.png)
![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
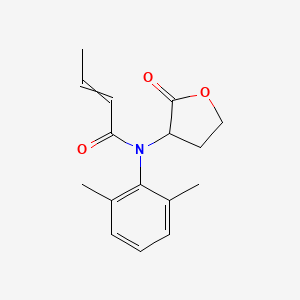

![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)
